![molecular formula C20H20N6OS B3007447 (E)-2-氨基-N-丁基-1-((噻吩-2-基亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺 CAS No. 836650-43-2](/img/structure/B3007447.png)

(E)-2-氨基-N-丁基-1-((噻吩-2-基亚甲基)氨基)-1H-吡咯并[2,3-b]喹喔啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

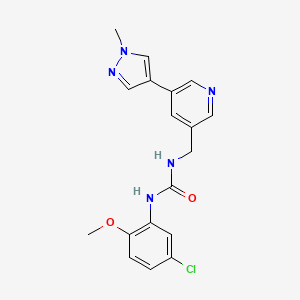

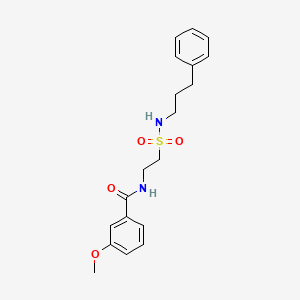

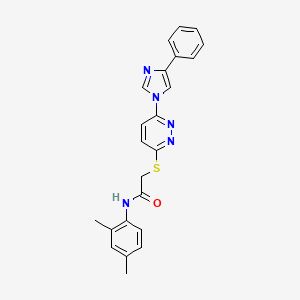

The compound “(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a quinoxaline structure, which is a type of heterocyclic compound . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The synthesis of quinoxaline derivatives can be achieved through different methods, including the Buchwald–Hartwig amination reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a thiophene ring, an amino group, a butyl group, a pyrroloquinoxaline structure, and a carboxamide group .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, thiophene derivatives can undergo reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .科学研究应用

合成和化学反应性

研究人员已经开发出合成相关喹喔啉衍生物的方法,突出了这些化合物的多功能性和反应性。例如,Aleksandrov 等人(2020 年)详细介绍了通过缩合、氧化和亲电取代反应合成 2-(噻吩-2-基)[1,3]噻唑并[4,5-f]喹啉的方法,展示了为材料科学或药理学中的进一步应用创造多种衍生物的潜力 Aleksandrov, D. A. Zablotskii, M. M. El’chaninov, 2020.

聚合物科学应用

Baek 等人(2003 年)研究了含二苯基喹喔啉单体的聚合,揭示了对具有特定物理和化学性质的新型聚合物材料的开发的见解。这项工作强调了喹喔啉衍生物在为各种工业应用创建具有定制功能的先进材料中的潜力 Baek, J. Ferguson, Loon-Seng Tan, 2003.

抗分枝杆菌活性

Guillon 等人(2004 年)合成了新的吡咯并[1,2-a]喹喔啉-羧酸酰肼衍生物并评估了它们的抗分枝杆菌活性。一些化合物对结核分枝杆菌表现出显着的抑制作用,表明在开发新的抗分枝杆菌剂方面具有潜在应用 Guillon, R. Reynolds, J. Leger, Marie-Aude Guié, S. Massip, P. Dallemagne, C. Jarry, 2004.

合成和催化

Imamoto 等人(2012 年)制备了用于铑催化的不对称氢化的不对称膦配体,证明了喹喔啉衍生物在不对称合成和催化中的效用。这些发现说明了喹喔啉化合物在促进高精度和高效的化学转化中的作用,特别是在手性药物成分的合成中 Imamoto, K. Tamura, Zhenfeng Zhang, Yumi Horiuchi, Masashi Sugiya, Kazuhiro Yoshida, A. Yanagisawa, I. Gridnev, 2012.

有机电子学和光物理学

Goszczycki 等人(2017 年)合成了带有 2-噻吩基取代基的吡咯并[2,3-b]喹喔啉衍生物,探索了它们的光学性质并展示了聚集诱导的发射增强。这项研究有助于理解喹喔啉衍生物的光物理性质,在有机电子学和荧光材料中具有潜在应用 Goszczycki, K. Stadnicka, Mateusz Z. Brela, Jarosław Grolik, K. Ostrowska, 2017.

作用机制

Target of Action

It’s known that thiophene-derived compounds, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

It’s known that thiophene-derived compounds can regulate the activity of metals in various useful catalytic transformations, resulting in various biological, pharmacological, and antitumor effects . This suggests that the compound may interact with its targets by regulating their activity, leading to changes in their function.

Biochemical Pathways

It’s known that thiophene-derived compounds can alter the kinetic and thermodynamic properties of metal complexes toward biological receptors, in particular, inhibiting enzymatic reactions, enhancing lipophilicity, and altering cell membrane functions . This suggests that the compound may affect pathways related to these processes.

Pharmacokinetics

The development of novel and potent antimicrobial agents with improved pharmacodynamic and pharmacokinetic characteristics has been a recent focus . This suggests that the compound may have been designed with these properties in mind, potentially impacting its bioavailability.

Result of Action

It’s known that thiophene-derived compounds have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

It’s known that the electron-acceptor and -donor properties of a ligand architecture, the functional groups, and the position of the ligand in a coordination sphere together may govern the properties of metal complexes . This suggests that environmental factors that affect these properties could potentially influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

2-amino-N-butyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c1-2-3-10-22-20(27)16-17-19(25-15-9-5-4-8-14(15)24-17)26(18(16)21)23-12-13-7-6-11-28-13/h4-9,11-12H,2-3,10,21H2,1H3,(H,22,27)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTMBKUJUCHLBL-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3007380.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)